
3-Methyl-1-oxacyclotricosan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-oxacyclotricosan-2-one is an organic compound with a complex structure that includes a lactone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-oxacyclotricosan-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a hydroxy acid with a dehydrating agent can lead to the formation of the lactone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-oxacyclotricosan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-oxacyclotricosan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-oxacyclotricosan-2-one involves its interaction with specific molecular targets. The lactone ring can undergo hydrolysis to form a carboxylic acid, which can then interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-oxacyclotricosan-2-one: shares similarities with other lactones such as γ-butyrolactone and δ-valerolactone.
γ-Butyrolactone: A smaller lactone with different reactivity and applications.
δ-Valerolactone: Another lactone with a different ring size and properties.
Uniqueness
This compound is unique due to its larger ring size and the presence of a methyl group, which influences its chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
88375-19-3 |
|---|---|
Molekularformel |
C23H44O2 |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
3-methyl-oxacyclotricosan-2-one |
InChI |
InChI=1S/C23H44O2/c1-22-20-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-25-23(22)24/h22H,2-21H2,1H3 |
InChI-Schlüssel |
QILHMKXNMRNGJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCCCCCCCCCCCCCCCCCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14400478.png)
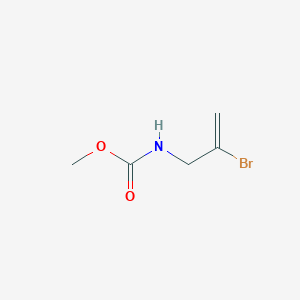
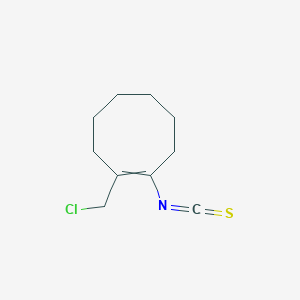

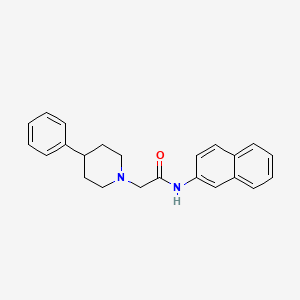
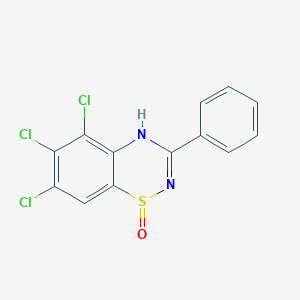
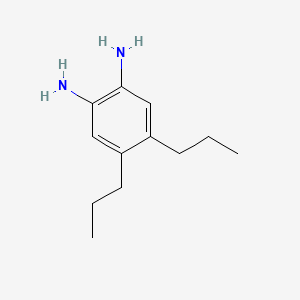
![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)
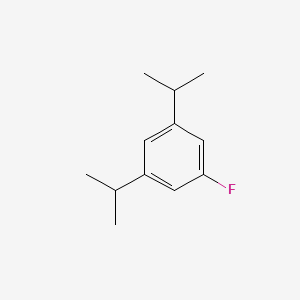
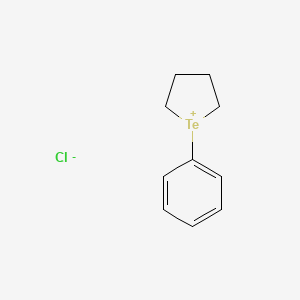
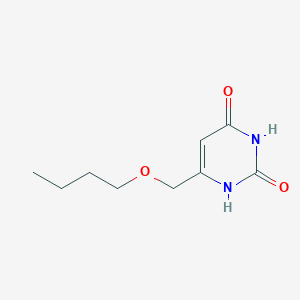
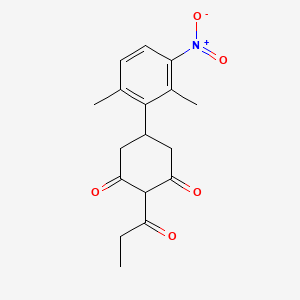
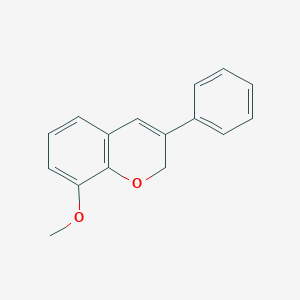
![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)
